molecular formula C19H23NO6 B11143171 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

Cat. No.: B11143171
M. Wt: 361.4 g/mol
InChI Key: YQSVIOLXHVQCNK-UHFFFAOYSA-N
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Description

2-[2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a common motif in many natural and synthetic bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]hexanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halides and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-[2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]hexanoic acid involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23NO6/c1-4-5-6-15(18(22)23)20-17(21)10-14-11(2)13-8-7-12(25-3)9-16(13)26-19(14)24/h7-9,15H,4-6,10H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

YQSVIOLXHVQCNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2)OC)OC1=O)C

Origin of Product

United States

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